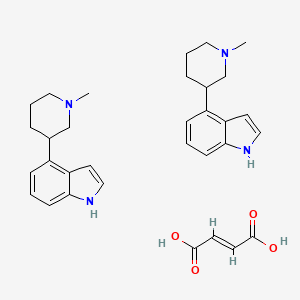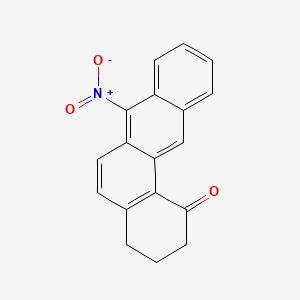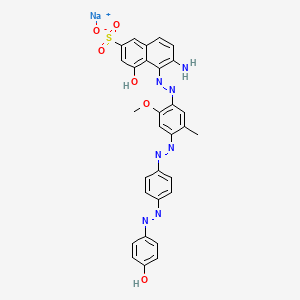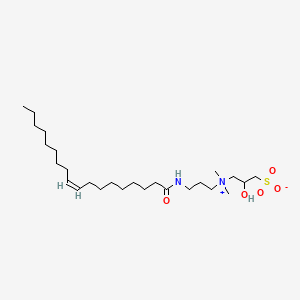
6T52VB0Ard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. Porphyrin C is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Porphyrin C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the porphyrin ring through a series of condensation reactions. One common method involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of Porphyrin C follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography and crystallization, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Porphyrin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of Porphyrin C, making it suitable for use in electronic devices.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups, allowing for the customization of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Porphyrin C has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Porphyrin C derivatives are studied for their role in biological systems, particularly in the formation of heme and chlorophyll.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Porphyrin C is used in the development of sensors and electronic devices due to its unique electronic properties
Mécanisme D'action
The mechanism of action of Porphyrin C involves its ability to interact with various molecular targets through its conjugated ring structure. This allows it to participate in electron transfer reactions, making it useful in catalysis and electronic applications. In biological systems, Porphyrin C can bind to metal ions, forming complexes that are essential for the function of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Porphyrin C is unique among porphyrins due to its specific functional groups and electronic properties. Similar compounds include:
Heme: A naturally occurring porphyrin that binds iron and is essential for oxygen transport in blood.
Chlorophyll: A porphyrin that binds magnesium and is crucial for photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments .
Porphyrin C stands out due to its versatility and the ease with which its properties can be modified through chemical reactions.
Propriétés
Numéro CAS |
479665-99-1 |
|---|---|
Formule moléculaire |
C40H48N6O8S2 |
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[1-[7-[1-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)/t21?,22?,25-,26-/m0/s1 |
Clé InChI |
LSZWIZMWKSTIGI-TZYVOJFLSA-N |
SMILES isomérique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SC[C@@H](C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SC[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
